molecular formula C6H6OS2 B15169639 5,8-Dithiaspiro[3.4]oct-2-en-1-one CAS No. 873776-68-2

5,8-Dithiaspiro[3.4]oct-2-en-1-one

Katalognummer: B15169639
CAS-Nummer: 873776-68-2
Molekulargewicht: 158.2 g/mol
InChI-Schlüssel: YDVJGGBUTCMMJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Dithiaspiro[3.4]oct-2-en-1-one is an organic compound with the molecular formula C6H6OS2. It is characterized by a spirocyclic structure, which includes a sulfur-containing ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dithiaspiro[3.4]oct-2-en-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a dithiol with an appropriate carbonyl compound. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

5,8-Dithiaspiro[3.4]oct-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

5,8-Dithiaspiro[3.4]oct-2-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,8-Dithiaspiro[3.4]oct-2-en-1-one involves its interaction with molecular targets through its sulfur atoms. These interactions can include the formation of disulfide bonds or coordination with metal ions. The spirocyclic structure also allows for unique interactions with biological molecules, potentially leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,8-Dithiaspiro[3.4]oct-2-en-1-one is unique due to its spirocyclic structure and the presence of both sulfur and carbonyl functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

873776-68-2

Molekularformel

C6H6OS2

Molekulargewicht

158.2 g/mol

IUPAC-Name

5,8-dithiaspiro[3.4]oct-1-en-3-one

InChI

InChI=1S/C6H6OS2/c7-5-1-2-6(5)8-3-4-9-6/h1-2H,3-4H2

InChI-Schlüssel

YDVJGGBUTCMMJC-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2(S1)C=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.